molecular formula C9H9N3S B8623227 N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

Cat. No. B8623227
M. Wt: 191.26 g/mol
InChI Key: WHKUWOVOUSOXJL-UHFFFAOYSA-N
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Patent
US08119819B2

Procedure details

A mixture of 2-aminothiazole (3 g, 30 mmol) and 4-pyridinecarboxaldehyde (3.21 g, 30 mmol) in toluene (50 ml) was refluxed with a Dean-Stark water separator for 3 h. Solvent was removed under reduced pressure and the resulting yellow solid was dissolved in CH3OH (80 ml). The solution was carefully treated with sodium borohydride (1.8 g) and was stirred for 20 minutes. The reaction mixture was quenched with 1N NaOH and evaporated to dryness. The residue was dissolved in EtOAc, washed with brine and dried (MgSO4). Solvent was evaporated to give the crude intermediate N-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine as a brown solid (4.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[N:7]1[CH:12]=[CH:11][C:10]([CH:13]=O)=[CH:9][CH:8]=1.O>C1(C)C=CC=CC=1>[N:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
3.21 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow solid was dissolved in CH3OH (80 ml)
ADDITION
Type
ADDITION
Details
The solution was carefully treated with sodium borohydride (1.8 g)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1N NaOH
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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